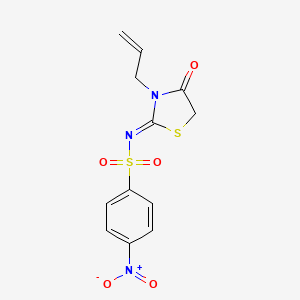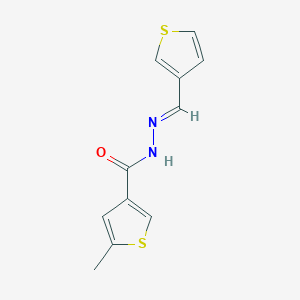
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone, also known as Bromoacetylphenone, is a chemical compound that has been extensively researched in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone is not well understood. However, it is believed that this compound may act as an acylating agent, reacting with various nucleophiles in biological systems. This can lead to the inhibition of various enzymes and biological processes, resulting in biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone are not well characterized. However, it has been shown to have cytotoxic effects on various cancer cell lines, and may have potential as an anticancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties, and may have potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. Additionally, it has a wide range of potential applications in organic synthesis, materials science, and coordination chemistry. However, this compound also has several limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling to prevent degradation. Additionally, it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone. One area of interest is the development of new synthetic methods for this compound and its derivatives, with a focus on improving yields and purity. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound, particularly in vivo. Finally, this compound may have potential as a therapeutic agent, and further research is needed to explore its potential as an anticancer, antimicrobial, or other therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone can be achieved through a variety of methods. One commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of acetyl chloride with 4-bromophenyl-2-propanone in the presence of a Lewis acid catalyst. Another method involves the reaction of bromophenylacetic acid with acetyl chloride in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to produce high yields of pure 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone.
Aplicaciones Científicas De Investigación
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst in various chemical reactions.
Propiedades
IUPAC Name |
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11(18)14-4-2-3-5-16(14)20-10-15(19)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMDJCTANOSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)

![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)

![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)
